molecular formula C9H10BFO4 B1532220 4-Ethoxy-3-fluoro-2-formylphenylboronic acid CAS No. 1246404-48-7

4-Ethoxy-3-fluoro-2-formylphenylboronic acid

Cat. No. B1532220
Key on ui cas rn: 1246404-48-7
M. Wt: 211.98 g/mol
InChI Key: VLMZKIWLAAGVCK-UHFFFAOYSA-N
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Patent
US09193908B2

Procedure details

Under a nitrogen atmosphere, n-BuLi (43.3 mL, 71.42 mmol) was slowly added dropwise, at −70° C. or lower, to a THF (200 mL) solution of compound (54) (19.8 g, 68.02 mmol). The reaction mixture was agitated at −70° C. or lower for 1 hour, and then trimethyl borate (10.6 g, 102.0 mmol) was slowly added dropwise thereto. The reaction mixture was returned to room temperature, and then quenched with 200 mL of 2N hydrochloric acid aqueous solution, and extracted with 100 mL of toluene three times. Combined organic layers were washed with a saturated aqueous solution of sodium hydrogencarbonate, water and saturated brine, and then dried over magnesium sulfate, and a solvent was distilled off by an evaporator. The residue was washed with heptane, and thus (4-ethoxy-3-fluoro-2-formylphenyl)boronic acid (55) (9.85 g, yield 68.3%) was obtained.
Quantity
43.3 mL
Type
reactant
Reaction Step One
Quantity
19.8 g
Type
reactant
Reaction Step Two
Quantity
10.6 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Li]CCCC.Br[C:7]1[C:12]([CH:13]2OCC[O:14]2)=[C:11]([F:18])[C:10]([O:19][CH2:20][CH3:21])=[CH:9][CH:8]=1.[B:22](OC)([O:25]C)[O:23]C>C1COCC1>[CH2:20]([O:19][C:10]1[CH:9]=[CH:8][C:7]([B:22]([OH:25])[OH:23])=[C:12]([CH:13]=[O:14])[C:11]=1[F:18])[CH3:21]

Inputs

Step One
Name
Quantity
43.3 mL
Type
reactant
Smiles
[Li]CCCC
Step Two
Name
Quantity
19.8 g
Type
reactant
Smiles
BrC1=CC=C(C(=C1C1OCCO1)F)OCC
Step Three
Name
Quantity
10.6 g
Type
reactant
Smiles
B(OC)(OC)OC
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was agitated at −70° C. or lower for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was returned to room temperature
CUSTOM
Type
CUSTOM
Details
quenched with 200 mL of 2N hydrochloric acid aqueous solution
EXTRACTION
Type
EXTRACTION
Details
extracted with 100 mL of toluene three times
WASH
Type
WASH
Details
Combined organic layers were washed with a saturated aqueous solution of sodium hydrogencarbonate, water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
a solvent was distilled off by an evaporator
WASH
Type
WASH
Details
The residue was washed with heptane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OC1=C(C(=C(C=C1)B(O)O)C=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 9.85 g
YIELD: PERCENTYIELD 68.3%
YIELD: CALCULATEDPERCENTYIELD 68.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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